BAY-985: A Technical Guide to its Mechanism of Action as a Dual TBK1/IKKε Inhibitor
BAY-985: A Technical Guide to its Mechanism of Action as a Dual TBK1/IKKε Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY-985 is a potent, selective, and orally active ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2][3] These noncanonical members of the IκB kinase family are crucial players in inflammatory and innate immunity signaling pathways.[3][4] The primary mechanism of action of BAY-985 involves the direct inhibition of TBK1 and IKKε kinase activity, which subsequently blocks the phosphorylation of the transcription factor IRF3 (interferon regulatory factor 3).[1][4][5] This interruption of the signaling cascade has been shown to result in antiproliferative effects in specific cancer cell lines.[4][6] Preclinical studies have demonstrated the in vitro and in vivo activity of BAY-985, although its antitumor efficacy in xenograft models was found to be weak.[1][4] This guide provides an in-depth overview of the mechanism of action of BAY-985, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.
Core Mechanism of Action: Dual Inhibition of TBK1 and IKKε
BAY-985 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of TBK1 and IKKε, thereby preventing the phosphorylation of their downstream substrates.[1][2] The primary downstream effector of TBK1 and IKKε in the context of innate immune signaling is IRF3.[1][4] Upon activation of upstream pattern recognition receptors (e.g., cGAS, RIG-I), TBK1/IKKε are recruited and activated, leading to the phosphorylation of IRF3.[5] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons and other inflammatory genes.
By inhibiting TBK1 and IKKε, BAY-985 effectively blocks this signaling cascade at a critical juncture.[1][4][5] The inhibition of IRF3 phosphorylation is a key biomarker of BAY-985 activity and has been demonstrated in cellular assays.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for BAY-985 from in vitro and in vivo studies.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of BAY-985
| Target/Assay | IC50 (nM) | Cell Line/Assay Conditions |
| TBK1 | 2 | Low ATP concentration |
| TBK1 | 30 | High ATP concentration |
| IKKε | 2 | - |
| pIRF3 (cellular) | 74 | MDA-MB-231 mIRF3 cells |
| FLT3 | 123 | Off-target kinase |
| RSK4 | 276 | Off-target kinase |
| DRAK1 | 311 | Off-target kinase |
| ULK1 | 7930 | Off-target kinase |
Data sourced from multiple references.[1][2][6][7]
Table 2: Antiproliferative Activity of BAY-985
| Cell Line | IC50 (nM) | Relevant Mutations |
| SK-MEL-2 | 900 | NRAS, TP53 mutated |
| ACHN | 7260 | CDKN2A mutated |
Data sourced from multiple references.[1][2][6][7]
Table 3: In Vivo Efficacy and Pharmacokinetics of BAY-985
| Parameter | Value | Model/Species |
| Dosing Regimen | 200 mg/kg, p.o. | Female NMRI nude mice with SK-MEL-2 xenografts |
| Treatment Duration | 111 days | Female NMRI nude mice with SK-MEL-2 xenografts |
| Tumor Growth Inhibition (T/C ratio) | 0.6 | Female NMRI nude mice with SK-MEL-2 xenografts |
| Clearance (CLb) | 4.0 L/h/kg | Male Sprague-Dawley rats |
| Volume of Distribution (Vss) | 2.9 L/kg | Male Sprague-Dawley rats |
| Terminal Half-life (t1/2) | 0.79 h | Male Sprague-Dawley rats |
| Oral Bioavailability | 11% | Male Sprague-Dawley rats |
Data sourced from multiple references.[1][2][5][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BAY-985 and a general workflow for its evaluation.
Caption: Mechanism of action of BAY-985 in the TBK1/IKKε signaling pathway.
Caption: General experimental workflow for the evaluation of BAY-985.
Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the mechanism of action of BAY-985.
TR-FRET-Based Kinase Activity Inhibition Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were employed to determine the in vitro inhibitory activity of BAY-985 against TBK1, IKKε, and a panel of off-target kinases.
-
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The detection complex consists of a europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate. When the substrate is phosphorylated, the antibody and streptavidin-APC bind to it, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
General Protocol:
-
Recombinant human enzymes and biotinylated peptide substrates are used.[1]
-
BAY-985 is serially diluted and incubated with the kinase and substrate in a buffer containing ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The detection reagents (europium-labeled antibody and streptavidin-APC) are added to stop the reaction and initiate the detection phase.
-
After an incubation period, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
pIRF3 Cell-Based Mechanistic Assay
This assay quantifies the ability of BAY-985 to inhibit the phosphorylation of IRF3 in a cellular context.
-
Principle: This assay utilizes a cell line engineered to express a modified IRF3 (mIRF3), likely tagged for ease of detection. Upon stimulation that activates the TBK1/IKKε pathway, IRF3 is phosphorylated. The level of phosphorylated IRF3 (pIRF3) is then measured.
-
General Protocol:
-
MDA-MB-231 mIRF3 cells are seeded in microtiter plates.[1]
-
The cells are treated with various concentrations of BAY-985.
-
A stimulus is added to activate the TBK1/IKKε pathway (e.g., a STING agonist).
-
After an incubation period, the cells are lysed.
-
The amount of pIRF3 in the cell lysate is quantified, typically using an immunoassay format like ELISA or a TR-FRET-based method.
-
IC50 values are determined from the dose-response curve.
-
Cell Proliferation Assays
The antiproliferative effects of BAY-985 were assessed in various cancer cell lines.
-
Principle: This assay measures the number of viable cells after a period of exposure to the compound.
-
General Protocol:
-
ACHN and SK-MEL-2 cells are plated in 384-well microtiter plates at densities of 300 and 800 cells/well, respectively.[6]
-
The following day, BAY-985 is added to the cells at various concentrations.[6]
-
The cells are incubated for 96 hours.[6]
-
Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[6]
-
Luminescence is read on a microplate reader.[6]
-
IC50 values are calculated from the resulting dose-response curves.
-
In Vivo Human Melanoma Xenograft Model
The antitumor efficacy of BAY-985 was evaluated in a mouse xenograft model.
-
Principle: This model involves the implantation of human cancer cells into immunocompromised mice to study the effect of a therapeutic agent on tumor growth in a living organism.
-
General Protocol:
-
Female NMRI nude mice are subcutaneously inoculated with SK-MEL-2 human melanoma cells.[1]
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
BAY-985 is administered orally at a dose of 200 mg/kg.[1]
-
Tumor volume and body weight are measured regularly throughout the study.
-
The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the vehicle control group, often expressed as a T/C (treatment/control) ratio.[1]
-
Conclusion
BAY-985 is a well-characterized dual inhibitor of TBK1 and IKKε with potent in vitro activity. Its mechanism of action, centered on the inhibition of IRF3 phosphorylation, is clearly defined. While BAY-985 has demonstrated antiproliferative effects in certain cancer cell lines, its in vivo antitumor efficacy in the SK-MEL-2 xenograft model was modest.[1][4] The comprehensive dataset presented in this guide provides a solid foundation for further research and development efforts involving the therapeutic targeting of the TBK1/IKKε signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
